molecular formula C9H17NO2 B13060079 2-(3,3-Dimethylpiperidin-4-yl)acetic acid

2-(3,3-Dimethylpiperidin-4-yl)acetic acid

Cat. No.: B13060079
M. Wt: 171.24 g/mol
InChI Key: IQVJHBAGRXBNEH-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpiperidin-4-yl)acetic acid (CAS: 1388144-58-8) is a piperidine-derived carboxylic acid with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . The compound features a piperidine ring substituted with two methyl groups at the 3,3-positions and an acetic acid moiety at the 4-position.

Properties

IUPAC Name

2-(3,3-dimethylpiperidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2)6-10-4-3-7(9)5-8(11)12/h7,10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVJHBAGRXBNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3,3-Dimethylpiperidin-4-yl)acetic acid typically involves the formation of the piperidine ring followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure the compound’s purity and yield .

Chemical Reactions Analysis

2-(3,3-Dimethylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxidized forms.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Profile
The compound has been studied for its interactions with biological targets, particularly in the central nervous system. Research indicates that it may act as an antagonist for adenosine receptors, which are crucial for regulating various physiological functions. Studies have shown that derivatives of this compound exhibit significant selectivity and potency against specific receptor subtypes, such as the A1 adenosine receptor .

Case Study: CNS Modulation
In vivo studies demonstrated that compounds structurally related to 2-(3,3-Dimethylpiperidin-4-yl)acetic acid could effectively penetrate the blood-brain barrier, achieving therapeutic concentrations in brain tissue. For instance, one study reported plasma and brain concentrations after oral administration of related compounds, indicating their potential for treating neurological disorders .

Agricultural Applications

Herbicide Development
Recent research has highlighted the potential use of this compound in developing herbicides or pesticides due to its biological activity. Its structure allows for modifications that can enhance herbicidal properties while minimizing environmental impact.

Case Study: Pesticide Efficacy
A study evaluated the effectiveness of a formulation containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, suggesting its viability as an eco-friendly pesticide option.

Industrial Applications

Synthesis and Production
The compound serves as a building block in organic synthesis, particularly in the pharmaceutical industry. Its versatile chemical structure allows it to be used in synthesizing various bioactive molecules .

Application AreaPotential UsesResearch Findings
Medicinal ChemistryCNS disorders treatmentEffective receptor antagonism observed
Agricultural ScienceHerbicides and pesticidesSignificant pest reduction demonstrated
Industrial ChemistryBuilding block for pharmaceuticalsHigh yield synthesis methods established

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-(3,3-dimethylpiperidin-4-yl)acetic acid with piperidine- and acetic acid-based analogs, focusing on synthesis, substituent effects, and functional properties.

Key Observations:

Synthetic Efficiency: The 4-cyanophenyl derivative (9b) achieved a higher yield (65%) compared to the 4-acetylphenyl analog (9a, 45%), likely due to the electron-withdrawing cyano group facilitating nucleophilic substitution . The furoquinolinyl derivative synthesized via a multicomponent reaction (MCR) achieved a 68% yield, demonstrating the efficiency of MCRs in constructing complex heterocycles .

Bulk and Lipophilicity: The 3,3-dimethyl groups in the target compound may improve metabolic stability by sterically shielding the piperidine ring from enzymatic degradation . Fluorination: The difluoropiperidine analog introduces electronegative fluorine atoms, which can alter pharmacokinetic properties (e.g., membrane permeability) .

Functional Group Modifications :

  • Ester derivatives (e.g., ethyl or methyl esters) are often employed as prodrugs to enhance oral bioavailability, as seen in Ethyl 2-(piperidin-4-yl)acetate .

Biological Activity

2-(3,3-Dimethylpiperidin-4-yl)acetic acid, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, receptor interactions, and therapeutic implications based on diverse scientific studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a carboxylic acid group. Its molecular formula is C₉H₁₇N₁O₂, and it exhibits properties that make it a candidate for various biological applications.

This compound primarily interacts with several biological targets, including:

  • Receptor Binding : It has been shown to bind selectively to opioid receptors, particularly the κ-opioid receptor, which plays a critical role in pain modulation and stress response .
  • Enzyme Inhibition : The compound also demonstrates potential as an inhibitor of enzymes involved in neurotransmitter metabolism, which may contribute to its pharmacological effects .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Analgesic Properties : Research indicates that the compound may possess analgesic effects through its action on opioid receptors .
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, indicating potential use in treating infections .
  • Neuroprotective Effects : The compound has been investigated for neuroprotective effects in models of neurodegeneration, showing promise in mitigating neuronal damage .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound. Below are some key findings:

StudyFindings
Demonstrated potent κ-opioid receptor antagonism with potential for pain management.
Showed antimicrobial activity against E. coli and other bacteria.
Indicated neuroprotective properties in cellular models of oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Pain Management : In a controlled study involving animal models, the compound effectively reduced pain responses comparable to established analgesics.
  • Infection Control : Clinical isolates treated with the compound exhibited significant reductions in bacterial growth compared to untreated controls.

These case studies underscore the need for further clinical evaluations to establish therapeutic protocols.

Q & A

Q. What are the recommended safety protocols for handling 2-(3,3-Dimethylpiperidin-4-yl)acetic acid in laboratory settings?

  • Methodological Answer: Based on analogous compounds (e.g., pyridine and piperidine derivatives), this compound likely requires stringent safety measures. Use PPE (gloves, goggles, lab coat), ensure adequate ventilation, and avoid inhalation of dust or aerosols . In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention . Store in a cool, dry place under inert atmosphere to prevent degradation .

Q. How can the purity of this compound be assessed experimentally?

  • Methodological Answer: Purity can be determined via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, using acetonitrile/water (70:30 v/v) as the mobile phase . Confirmatory analysis may include 1H/13C NMR (in DMSO-d6 or CDCl3) to verify structural integrity and absence of impurities . For quantitative assessment, titration with standardized NaOH (using phenolphthalein) can measure carboxylic acid content, though this method may require correction for steric hindrance .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer: A plausible route involves alkylation of 3,3-dimethylpiperidine with ethyl bromoacetate, followed by hydrolysis under acidic conditions (e.g., HCl/H2O) to yield the acetic acid derivative . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress by TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what challenges might arise?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX-97 software is ideal . Key parameters include:
  • Space group: Likely P21/c (monoclinic) based on similar piperidine derivatives .
  • Unit cell dimensions: Anticipate β angles near 93°–95° due to steric effects from the dimethyl groups .
    Challenges include crystal twinning and low diffraction quality. Mitigate by slow evaporation from ethanol or acetone and cryocooling to 120 K during data collection .

Q. What analytical methods are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with immobilized targets . For enzymatic assays, monitor inhibition via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm for dehydrogenases). Computational docking (e.g., AutoDock Vina ) can predict binding modes, prioritizing the acetic acid moiety for hydrogen bonding with active sites . Validate with ITC (Isothermal Titration Calorimetry) to quantify thermodynamic parameters .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer: Perform systematic solubility screens in DMSO, water, ethanol, and dichloromethane at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. If discrepancies persist (e.g., low solubility in water despite polar groups), consider protonation state: the carboxylic acid (pKa ~4.5) may dominate in acidic conditions, enhancing aqueous solubility. Adjust pH and measure via UV absorbance at 210 nm .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound?

  • Methodological Answer: Variability may arise from solvent effects (DMSO vs. CDCl3) or concentration-dependent aggregation. Re-record spectra under standardized conditions (e.g., 10 mM in DMSO-d6, 298 K) and compare with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-31G*). Cross-validate using 2D NMR (COSY, HSQC) to assign peaks unambiguously . If conflicts persist, collaborate with independent labs to replicate results .

Methodological Tables

Q. Table 1: Recommended Analytical Techniques

ParameterMethodConditions/NotesReference
PurityHPLCC18 column, 70:30 acetonitrile/water
Structural Confirmation1H/13C NMRDMSO-d6, 400 MHz
Crystal StructureSCXRD (SHELX-97)Monoclinic P21/c, β ≈ 93°
Binding AffinitySPR/ITCImmobilized target, 25°C

Q. Table 2: Hazard Mitigation Strategies

Hazard TypeMitigationReference
Eye IrritationGoggles + emergency eyewash station
Respiratory ExposureFume hood + N95 mask
Storage DegradationArgon atmosphere, -20°C

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